3,6-DI-Tert-butyl-9-phenyl-9H-carbazole
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Overview
Description
3,6-DI-Tert-butyl-9-phenyl-9H-carbazole is a carbazole-based material known for its hole-transporting characteristics. The presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring enhances its thermal stability and glass transition temperature . This compound is widely used in the synthesis of novel electroluminescent materials, particularly in organic light-emitting diodes (OLEDs) and optical switching devices .
Preparation Methods
3,6-DI-Tert-butyl-9-phenyl-9H-carbazole is typically synthesized through Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminum trichloride (AlCl3) . This reaction introduces the tert-butyl groups at the 3 and 6 positions of the carbazole ring. The reaction conditions generally involve anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
3,6-DI-Tert-butyl-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 3 and 6 positions .
Scientific Research Applications
3,6-DI-Tert-butyl-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3,6-DI-Tert-butyl-9-phenyl-9H-carbazole primarily involves its ability to transport holes in electronic devices. The bulky tert-butyl groups prevent aggregation and dimer formation, ensuring efficient charge transport . This compound interacts with molecular targets such as organic semiconductors and enhances their performance by improving charge mobility and stability .
Comparison with Similar Compounds
3,6-DI-Tert-butyl-9-phenyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Di-tert-butylcarbazole: Similar in structure but lacks the phenyl group at the 9 position, resulting in different electronic properties.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: Contains a bromophenyl group, which can be used for further functionalization.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A more complex derivative used in advanced optoelectronic applications.
The uniqueness of this compound lies in its combination of thermal stability, hole-transporting properties, and potential for functionalization, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
57103-18-1 |
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Molecular Formula |
C26H29N |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-phenylcarbazole |
InChI |
InChI=1S/C26H29N/c1-25(2,3)18-12-14-23-21(16-18)22-17-19(26(4,5)6)13-15-24(22)27(23)20-10-8-7-9-11-20/h7-17H,1-6H3 |
InChI Key |
KWLQHJRWSSQFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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